![molecular formula C8H9NaO5-2 B15073823 Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15073823.png)
Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;hydride;7-oxabicyclo[221]heptane-2,3-dicarboxylate is a compound with a unique bicyclic structure
Métodos De Preparación
The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, including sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate, typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and allows for the preparation of enantiomerically enriched compounds. Industrial production methods may involve catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can be further isomerized and processed .
Análisis De Reacciones Químicas
Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reductive ethereal ring opening of 7-oxabicyclo[2.2.1]heptanones is a common reaction.
Substitution: Acid-induced ethereal bridge nucleophilic displacements and base-induced ethereal bridge opening are notable reactions.
Cleavage: Cleavage of carbon-carbon bonds of 7-oxabicyclo[2.2.1]heptan-2-ones is another significant reaction.
Common reagents and conditions used in these reactions include acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various bioactive compounds and natural products.
Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent.
Industry: The compound is used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with molecular targets and pathways. The 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for its biological activity, including the inhibition of protein phosphatases . The compound’s unique structure allows it to interact with specific molecular targets, leading to its observed effects.
Comparación Con Compuestos Similares
Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate can be compared with other similar compounds, such as:
Cantharidin: A natural product with a similar bicyclic structure and biological activity.
Norcantharidin: A demethylated analogue of cantharidin with similar properties.
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Another compound with a related structure and chemical properties.
These compounds share similar structural features and biological activities, but this compound is unique due to its specific molecular targets and pathways.
Propiedades
Fórmula molecular |
C8H9NaO5-2 |
|---|---|
Peso molecular |
208.14 g/mol |
Nombre IUPAC |
sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C8H10O5.Na.H/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;+1;-1/p-2 |
Clave InChI |
SBFIRQZRZSCIKO-UHFFFAOYSA-L |
SMILES canónico |
[H-].C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



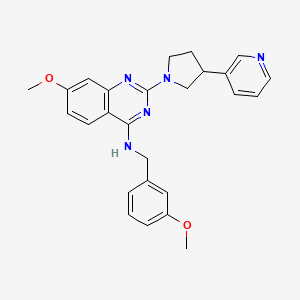

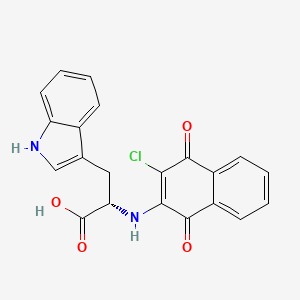

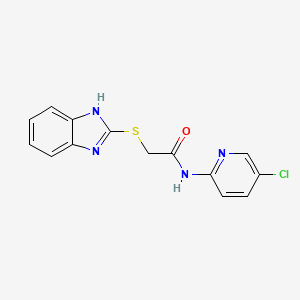
![2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B15073783.png)
![3,5a,9-trimethyl-3a,4,5,7,8,9b-hexahydro-3H-benzo[g][1]benzofuran-2,6-dione](/img/structure/B15073795.png)
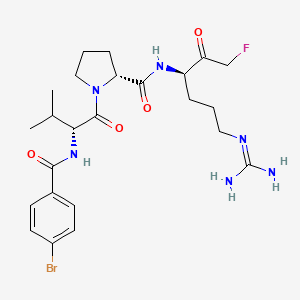
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
![N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B15073809.png)
![2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B15073810.png)
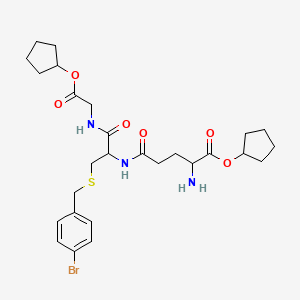
![tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate](/img/structure/B15073825.png)
